Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing difluoromethyl groups into the molecular structure. The reaction conditions often include the use of radical initiators and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can be compared with other difluoromethylated compounds. Similar compounds include:
- Difluoromethyl ketones
- Difluoromethyl alcohols
- Difluoromethyl ethers
These compounds share the difluoromethyl group but differ in their overall structure and properties. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H12F4N2O2 |
---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
ethyl 2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
RULJEGNYRJHGJJ-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)CN1C2=C([C@H]3C[C@H]3C2(F)F)C(=N1)C(F)F |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
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